1-Isocyanato-2-(phenoxymethyl)benzene

説明

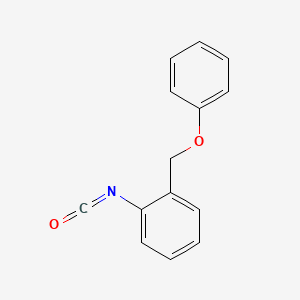

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXXDXHIUWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594646 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-00-2 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyanato 2 Phenoxymethyl Benzene

Established Synthetic Pathways and Precursors

The traditional and most direct industrial method for synthesizing isocyanates involves the use of phosgene (B1210022) or its safer alternatives. However, due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes. These alternative pathways, such as the Curtius and Hofmann rearrangements and carbonylation chemistry, offer milder reaction conditions and avoid the handling of highly hazardous materials.

Phosgenation-Based Approaches

The reaction of a primary amine with phosgene is a well-established method for the production of isocyanates. nih.gov In the case of 1-isocyanato-2-(phenoxymethyl)benzene, the precursor is 2-(phenoxymethyl)aniline (B1610208). This process can be conducted using phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (B27547) (bis(trichloromethyl) carbonate). google.com Triphosgene is often preferred in laboratory settings as it is a solid and therefore safer to handle than gaseous phosgene. researchgate.net

The reaction typically proceeds by adding the amine to a solution of the phosgenating agent in an inert solvent, such as chlorobenzene (B131634) or ortho-dichlorobenzene. google.com A tertiary amine is often used as a base to neutralize the hydrogen chloride gas that is generated during the reaction. google.com

Table 1: Phosgenation-Based Synthesis of Isocyanates

| Phosgenating Agent | Precursor | General Conditions |

|---|---|---|

| Phosgene (COCl₂) | Primary Amine | Inert solvent, often with a base |

| Diphosgene | Primary Amine | Inert solvent, base |

This table provides a general overview of phosgenation-based approaches.

Non-Phosgenation Synthetic Routes

To circumvent the use of highly toxic phosgene, several alternative synthetic methodologies have been developed. These routes typically involve rearrangement reactions or catalytic carbonylation processes.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to produce an isocyanate. wikipedia.org For the synthesis of this compound, the required precursor is 2-(phenoxymethyl)benzoyl azide. This acyl azide is typically generated in situ from the corresponding 2-(phenoxymethyl)benzoic acid or its acyl chloride derivative.

The synthesis of the precursor, 2-(phenoxymethyl)benzoic acid, can be achieved by reacting a suitable phenoxide with a phthalide (B148349) in the presence of a base. google.comresearchgate.net The subsequent conversion to the acyl azide can be accomplished by treating the carboxylic acid with an azide source, such as sodium azide in the presence of an activating agent, or more conveniently in a one-pot procedure using diphenylphosphoryl azide (DPPA). nih.gov The thermal rearrangement of the acyl azide then yields the desired isocyanate with the loss of nitrogen gas. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

Table 2: Curtius Rearrangement for Isocyanate Synthesis

| Precursor | Key Intermediate | Reaction |

|---|

This table outlines the key steps in the Curtius rearrangement for synthesizing isocyanates.

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.org To synthesize this compound via this route, the starting material is 2-(phenoxymethyl)benzamide. This amide can be prepared from 2-(phenoxymethyl)benzoic acid. nih.govresearchgate.net

The classical Hofmann rearrangement is conducted by treating the primary amide with bromine in an aqueous solution of a strong base like sodium hydroxide. researchgate.net This generates an N-bromoamide intermediate, which upon deprotonation and rearrangement, forms the isocyanate. wikipedia.org Variations of this reaction utilize other halogenating agents such as N-bromosuccinimide (NBS) or reagents like (bis(trifluoroacetoxy)iodo)benzene. wikipedia.orgresearchgate.net The isocyanate can be trapped by various nucleophiles if desired, or isolated under anhydrous conditions.

Table 3: Hofmann Rearrangement for Isocyanate Synthesis

| Precursor | Key Intermediate | Reagents |

|---|

This table summarizes the essential components of the Hofmann rearrangement for isocyanate synthesis.

Carbonylation reactions offer a phosgene-free alternative for the synthesis of isocyanates, utilizing carbon monoxide as the carbonyl source. researchgate.net This approach can start from either the corresponding nitro compound, 2-(phenoxymethyl)nitrobenzene, or the amine, 2-(phenoxymethyl)aniline.

The reductive carbonylation of nitro compounds is an attractive route as it allows for the direct conversion to the isocyanate. researchgate.net This reaction is typically catalyzed by transition metal complexes, such as those based on palladium or rhodium, often in the presence of a co-catalyst. researchgate.netsemanticscholar.org

Alternatively, the oxidative carbonylation of the corresponding amine, 2-(phenoxymethyl)aniline, can also yield the desired isocyanate. This process involves reacting the amine with carbon monoxide in the presence of an oxidant and a suitable catalyst system, often palladium-based. essaycompany.com

Optimization of Reaction Conditions and Yields

The efficiency of each synthetic route to this compound can be significantly influenced by the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reactant stoichiometry is crucial for maximizing the yield and purity of the final product.

For phosgenation-based approaches , the yield can be improved by carefully controlling the reaction temperature, typically between 10°C and 14°C, and the rate of addition of the tertiary amine base. google.com The choice of solvent can also play a role, with chlorobenzene being a common and effective option. google.com

For the Hofmann rearrangement , yields can be affected by side reactions such as hydrolysis of the isocyanate intermediate to the corresponding amine. wikipedia.org The use of non-aqueous conditions and specific reagents like N-bromoacetamide (NBA) in the presence of a lithium base has been shown to provide high yields of carbamates (trapped isocyanates) while minimizing side products. organic-chemistry.org

In carbonylation chemistry , the choice of catalyst and reaction conditions is paramount. For the reductive carbonylation of nitro compounds, the catalyst system, carbon monoxide pressure, and temperature all need to be carefully optimized to achieve high conversion and selectivity towards the isocyanate. researchgate.netsemanticscholar.org Similarly, in the oxidative carbonylation of amines, the nature of the palladium catalyst, the co-catalyst, and the partial pressure of oxygen can significantly impact the reaction's efficiency. essaycompany.com

Table 4: Summary of Precursors for this compound Synthesis

| Synthetic Route | Precursor Compound |

|---|---|

| Phosgenation | 2-(Phenoxymethyl)aniline |

| Curtius Rearrangement | 2-(Phenoxymethyl)benzoic acid |

| Hofmann Rearrangement | 2-(Phenoxymethyl)benzamide |

This table provides a quick reference for the starting materials required for each major synthetic pathway.

Development of Novel Synthetic Strategies and Methodologies

The industrial production of isocyanates has historically been dominated by the phosgene process. nih.gov This method involves the reaction of a primary amine with phosgene (COCl₂). For this compound, this would involve reacting 2-(phenoxymethyl)aniline with phosgene, a process that, despite its efficiency, is fraught with hazards due to the extreme toxicity of phosgene. nih.govacs.org

Driven by the significant safety and environmental concerns associated with phosgene, research has focused on developing phosgene-free synthetic routes. acs.orgnwo.nl These novel strategies offer safer and often more elegant pathways to isocyanates.

Non-Phosgene Routes:

Carbamate (B1207046) Decomposition: A prominent phosgene-free alternative involves the synthesis and subsequent thermal decomposition of carbamates. acs.orgresearchgate.net In this two-step process, 2-(phenoxymethyl)aniline would first react with a carbonyl source like dimethyl carbonate (DMC) or urea (B33335) in the presence of an alcohol to form a stable N-substituted carbamate intermediate. acs.orgresearchgate.net This intermediate is then heated, causing it to decompose into the desired this compound and the alcohol, which can often be recycled. acs.org This pathway is advantageous as it avoids the use of chlorine-containing reagents. acs.org

Reductive Carbonylation of Nitro Compounds: This method allows for the synthesis of isocyanates directly from nitroaromatic compounds. acs.org The precursor, 2-(phenoxymethyl)nitrobenzene, would be reacted with carbon monoxide (CO) in the presence of a transition metal catalyst, such as palladium or rhodium complexes. acs.orgnwo.nl This approach is attractive as it bypasses the amine synthesis step, but it often requires high pressures and temperatures. nwo.nl

Oxidative Carbonylation of Amines: An alternative catalytic route involves the reaction of the primary amine with carbon monoxide and an oxidant, typically molecular oxygen. nih.gov This process can be challenging due to the potential for explosive mixtures of CO and O₂. nih.gov

Staudinger–Aza-Wittig Reaction: This versatile reaction offers a pathway to isocyanates under mild conditions. beilstein-journals.org It involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane. This intermediate then reacts with carbon dioxide (CO₂), a non-toxic and abundant C1 source, to yield the isocyanate and a phosphine oxide byproduct. beilstein-journals.orgresearchgate.net Applying this to the target compound would require the synthesis of 1-azido-2-(phenoxymethyl)benzene as the starting material.

Dehydration of Carbamic Acids: A newer approach involves the direct reaction of an amine with carbon dioxide to form an in-situ carbamic acid. scholaris.cagoogle.com This intermediate is then dehydrated using a suitable reagent to form the isocyanate. scholaris.cagoogle.com This method is promising due to its use of CO₂ as a benign carbonylating agent. scholaris.ca

Green Chemistry Principles in Synthetic Route Design

The push towards sustainable chemical manufacturing has put the principles of green chemistry at the forefront of synthetic design, particularly for hazardous materials like isocyanates. The primary goal is the elimination of phosgene, a substance of extreme concern. nih.govresearchgate.net

Key Green Chemistry Considerations:

Use of Safer Reagents: The most significant green advancement is the replacement of phosgene. researchgate.net Alternatives like dimethyl carbonate (DMC), urea, and carbon dioxide are far less toxic and more environmentally friendly. acs.orgresearchgate.net DMC is noted for being non-corrosive and having high atom economy. acs.orgresearchgate.net The urea process is particularly notable as its byproducts, ammonia (B1221849) and an alcohol, can be recycled to produce the starting materials, creating a "zero emission" cycle. acs.org

Atom Economy: The traditional phosgene route generates two equivalents of corrosive hydrogen chloride (HCl) for every isocyanate group formed, representing significant waste and posing corrosion issues. nih.govgoogle.com In contrast, non-phosgene routes, such as the thermal decomposition of carbamates, show improved atom economy, especially when the alcohol byproduct is recycled. acs.orgresearchgate.net

Catalysis: Many modern, greener routes rely on catalysis to achieve high efficiency and selectivity under milder conditions. ionike.comresearchgate.net For instance, various metal catalysts are employed in the synthesis of carbamates from amines and DMC or in the carbonylation of nitro compounds. acs.orgionike.comresearchgate.net The development of reusable heterogeneous catalysts is a key area of research to further improve the sustainability of these processes. ionike.com

Renewable Feedstocks: The use of carbon dioxide as a C1 building block in methods like the Staudinger–Aza-Wittig reaction or the dehydration of carbamic acids is a prime example of utilizing a renewable and abundant feedstock. beilstein-journals.orgscholaris.ca

The following table provides a comparative overview of the traditional phosgene route versus emerging green alternatives for the synthesis of isocyanates like this compound.

| Synthetic Route | Key Reagents | Key Byproducts | Primary Green Chemistry Advantage(s) | Key Disadvantage(s) |

|---|---|---|---|---|

| Traditional Phosgenation | 2-(phenoxymethyl)aniline, Phosgene (COCl₂) | Hydrogen Chloride (HCl) | Well-established, high yield | Extremely toxic reagent, corrosive byproduct, poor atom economy |

| Carbamate Decomposition (via DMC) | 2-(phenoxymethyl)aniline, Dimethyl Carbonate (DMC), Alcohol | Methanol (recyclable) | Phosgene-free, non-corrosive, good atom economy | Two-step process, requires thermal decomposition |

| Carbamate Decomposition (Urea Process) | 2-(phenoxymethyl)aniline, Urea, Alcohol | Ammonia, Alcohol (both recyclable) | "Zero emission" potential, uses inexpensive urea, phosgene-free | Two-step process, requires catalyst |

| Staudinger–Aza-Wittig Reaction | 1-Azido-2-(phenoxymethyl)benzene, Phosphine, Carbon Dioxide (CO₂) | Phosphine Oxide | Uses CO₂ as a renewable C1 source, mild conditions | Requires azide precursor, stoichiometric phosphine oxide waste |

| Reductive Carbonylation | 2-(phenoxymethyl)nitrobenzene, Carbon Monoxide (CO) | None (ideally) | Bypasses amine synthesis, high atom economy | Requires toxic CO, high pressure/temperature, expensive catalysts |

Reactivity and Reaction Mechanisms of 1 Isocyanato 2 Phenoxymethyl Benzene

Electrophilic Nature of the Isocyanate Group

The isocyanate group's electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which are more electronegative than carbon. This creates a significant partial positive charge on the central carbon atom. The resonance structures of the isocyanate group illustrate this charge distribution, with a major contribution from the structure where the carbon atom is electron-deficient.

The benzene (B151609) ring, being an aromatic system, can also influence the electrophilicity of the isocyanate carbon through inductive and resonance effects. In the case of 1-isocyanato-2-(phenoxymethyl)benzene, the phenoxymethyl (B101242) group is generally considered to be weakly electron-withdrawing or neutral in its inductive effect. However, its bulky nature can sterically hinder the approach of nucleophiles to the electrophilic carbon atom. This steric hindrance is a key factor in determining the reaction rates of ortho-substituted aryl isocyanates. youtube.com

The general order of reactivity for substituted aryl isocyanates is influenced by the electronic properties of the substituents. Electron-withdrawing groups in the para or meta positions tend to increase the electrophilicity of the isocyanate carbon and thus accelerate nucleophilic attack. nasa.gov Conversely, electron-donating groups decrease reactivity. For ortho-substituted isocyanates like this compound, the steric effect of the substituent often plays a more dominant role than its electronic effect, generally leading to a decrease in reaction rates compared to their para-substituted or unsubstituted counterparts. youtube.com

Nucleophilic Addition Reactions

The most characteristic reactions of isocyanates are nucleophilic additions to the C=N double bond. A variety of nucleophiles, including alcohols, amines, and water, readily react with the electrophilic carbon of the isocyanate group.

The reaction of this compound with an alcohol (ROH) leads to the formation of a urethane (B1682113) (or carbamate). This reaction, known as alcoholysis, is of significant industrial importance, forming the basis of polyurethane chemistry. The mechanism of urethane formation can be complex and is influenced by factors such as the solvent, the presence of catalysts, and the concentration of the alcohol. kuleuven.be

The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is often a concerted process where the N-H and C-O bonds form simultaneously. Theoretical studies suggest that the reaction is favored to proceed via the addition of the hydroxyl group to the C=N bond of the isocyanate rather than the C=O bond. nih.gov

In the absence of a catalyst, the reaction can be slow. It is often catalyzed by the alcohol itself, where additional alcohol molecules can act as proton-transfer agents, stabilizing the transition state. kuleuven.be This is supported by kinetic studies showing that the reaction order with respect to the alcohol can be greater than one, especially at high alcohol concentrations. kuleuven.be The proposed transition state involves a cyclic arrangement of the isocyanate and two or more alcohol molecules.

The steric hindrance from the ortho-phenoxymethyl group in this compound is expected to decrease the rate of alcoholysis compared to phenyl isocyanate. The bulky substituent can impede the approach of the alcohol nucleophile to the isocyanate carbon.

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with 1-Propanol nih.gov

| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ mol⁻¹) |

| 25 | 1.5 x 10⁻⁴ | 35.6 |

| 35 | 3.1 x 10⁻⁴ | 35.6 |

| 45 | 6.0 x 10⁻⁴ | 35.6 |

Note: This data is for the uncatalyzed reaction of phenyl isocyanate and is provided as a baseline for understanding the general kinetics of urethane formation.

Amines, being stronger nucleophiles than alcohols, react more rapidly with isocyanates to form substituted ureas. The reaction of this compound with a primary or secondary amine (R₂NH) would yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted urea (B33335).

The mechanism of aminolysis is analogous to that of alcoholysis, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. The reaction is generally considered to be a concerted process. For the reaction of aryl isocyanates with amines, a four-membered hydrogen-bonded cyclic transition state has been proposed. nih.gov

The rate of aminolysis is also subject to steric effects. The bulky ortho-phenoxymethyl group in this compound would be expected to significantly slow down the reaction with amines, particularly with sterically demanding amines. chimia.ch

The reaction of isocyanates with water, or hydrolysis, is a multi-step process that ultimately leads to the formation of an amine and carbon dioxide. The initial step is the nucleophilic addition of water to the isocyanate group to form an unstable carbamic acid intermediate. researchgate.net

This carbamic acid then readily decomposes to yield the corresponding primary amine and carbon dioxide gas. The amine formed is itself a nucleophile and can react with another molecule of the isocyanate to form a disubstituted urea. This subsequent reaction is often faster than the initial hydrolysis, especially if the isocyanate is present in excess.

Ar-N=C=O + H₂O → [Ar-NH-COOH] (Carbamic acid intermediate)

[Ar-NH-COOH] → Ar-NH₂ + CO₂

Ar-N=C=O + Ar-NH₂ → Ar-NH-C(=O)-NH-Ar (Urea)

The rate of hydrolysis of aryl isocyanates is generally slower than that of alkyl isocyanates. nih.gov The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, with water itself capable of acting as a catalyst. rsc.org

Table 2: Second-Order Rate Constants for the Hydrolysis of Aryl Isocyanates nih.gov

| Isocyanate | Solvent | Second-Order Rate Constant (M⁻¹ min⁻¹) |

| o-Tolyl monoisocyanate | DMSO | 1.8 x 10⁻¹ |

| p-Tolyl monoisocyanate | DMSO | Not specified |

| Hexamethylene monoisocyanate | DMSO | 5.4 x 10⁻³ |

| o-Tolyl monoisocyanate | Acetone | 1.9 x 10⁻³ |

| p-Tolyl monoisocyanate | Acetone | Not specified |

| Hexamethylene monoisocyanate | Acetone | 4.1 x 10⁻⁴ |

Note: This data illustrates the effect of the aryl group and solvent on the rate of hydrolysis.

Cycloaddition Reactions

Isocyanates can also participate in cycloaddition reactions, where the C=N or C=O double bonds act as dienophiles or dipolarophiles.

The [2+2] cycloaddition of isocyanates with alkenes is a method for the synthesis of β-lactams (2-azetidinones). While thermally concerted [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, reactions involving isocyanates can proceed through stepwise mechanisms involving diradical or zwitterionic intermediates. wikipedia.orgresearchtrends.net

The mechanism can be influenced by the electronic nature of the alkene. Electron-rich alkenes tend to react via a stepwise pathway involving a single electron transfer (SET) to form a 1,4-diradical intermediate. researchtrends.net In contrast, electron-deficient alkenes may react through a more concerted pathway. researchtrends.net Computational studies have also suggested that the reaction between isocyanates and alkenes can proceed through a concerted suprafacial mechanism. rsc.org

The phenoxymethyl substituent in this compound would likely influence the stereochemical outcome of such cycloadditions due to its steric bulk.

[2+3] Cycloadditions (e.g., with Azides)

The reaction of isocyanates with azides is a classic example of a [2+3] cycloaddition, leading to the formation of five-membered heterocyclic rings. Specifically, the reaction between an aryl isocyanate and an azide (B81097) typically yields a 1,4-disubstituted Δ²-tetrazolin-5-one.

The mechanism involves the concerted or stepwise addition of the 1,3-dipolar azide to the C=N double bond of the isocyanate group. The reaction is subject to electronic effects; electron-withdrawing groups on the isocyanate moiety generally accelerate the reaction by increasing the electrophilicity of the isocyanate carbon. acs.org Conversely, simple aryl isocyanates, such as phenyl isocyanate, have been found to be largely unreactive toward azides like butyl azide or phenyl azide under mild conditions (e.g., prolonged standing at 60°C). acs.org Significant reactivity is typically observed with more activated isocyanates, such as acyl, carboalkoxy, and sulfonyl isocyanates. acs.org

Given that the phenoxymethyl group in this compound is not a strong electron-withdrawing group, its reactivity in [2+3] cycloadditions with azides is expected to be low, similar to that of phenyl isocyanate. The reaction would likely require forcing conditions or the use of a more nucleophilic azide to proceed at a significant rate. Upon successful reaction, the expected product would be 1-aryl-4-(2-(phenoxymethyl)phenyl)-Δ²-tetrazolin-5-one.

| Isocyanate Type | Substituent on Isocyanate | General Reactivity with Azides | Typical Product |

|---|---|---|---|

| Aryl Isocyanate | -H, -CH₃, -OCH₃ | Low / Unreactive under mild conditions | Δ²-tetrazolin-5-one |

| Acyl Isocyanate | -C(O)R | High | Δ²-tetrazolin-5-one |

| Sulfonyl Isocyanate | -SO₂R | High | Δ²-tetrazolin-5-one |

Oligomerization and Trimerization Pathways

Aromatic isocyanates, including this compound, are prone to self-addition reactions, leading to the formation of dimers, trimers, and higher oligomers. nih.gov The most common and thermodynamically stable of these is the trimer, an isocyanurate.

Trimerization is the cyclization of three isocyanate molecules to form a highly stable, six-membered 1,3,5-triazinane-2,4,6-trione ring, also known as an isocyanurate ring. This reaction is generally very slow without a catalyst but can be significantly accelerated by various catalysts. researchgate.net The product from the trimerization of this compound would be 1,3,5-tris(2-(phenoxymethyl)phenyl)-1,3,5-triazinane-2,4,6-trione.

The mechanism of catalyzed trimerization is complex and depends on the catalyst used. For basic catalysts like tertiary amines or phosphines, the reaction is thought to proceed via a stepwise nucleophilic addition mechanism, forming a zwitterionic intermediate that subsequently adds two more isocyanate molecules before cyclizing. researchgate.net

Dimerization can also occur, leading to the formation of a four-membered uretidinedione ring. This reaction is typically reversible, and the dimer can dissociate back to the isocyanate monomer upon heating. nih.gov Dimerization is more common for aromatic isocyanates compared to their aliphatic counterparts. nih.gov

| Catalyst Type | Examples | General Reaction Conditions | Activity |

|---|---|---|---|

| Tertiary Amines | DABCO, Triethylamine | Room to elevated temperature | Moderate |

| Quaternary Ammonium Salts | Benzyltrimethylammonium hydroxide | Room temperature | High |

| Metal Salts / Complexes | Potassium acetate, Lithium phenoxide, Aluminum complexes | Variable, often mild conditions | High to Very High |

| Phosphines | Tri-n-butylphosphine | Elevated temperature | Moderate to High |

Side Reactions and Product Selectivity Control

The high reactivity of the isocyanate group can lead to several potential side reactions, particularly when nucleophiles other than the intended reactant are present, or under forcing reaction conditions. Controlling these side reactions is crucial for achieving high product selectivity.

Common side reactions include:

Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to yield a primary amine and carbon dioxide. wikipedia.org The newly formed amine is highly nucleophilic and can react with another isocyanate molecule to form a disubstituted urea. This is a common side reaction if reagents or solvents are not scrupulously dried.

Allophanate Formation: The N-H proton of a urethane linkage (formed from the reaction of an isocyanate with an alcohol) can react with another isocyanate molecule. This reaction, which forms an allophanate, is typically reversible and becomes significant at temperatures above 110-120°C. researchgate.netresearchgate.net

Biuret Formation: Similar to allophanate formation, the N-H protons of a urea linkage can react with another isocyanate to form a biuret. This reaction also typically requires elevated temperatures. researchgate.net

Product selectivity control can be achieved by carefully managing reaction parameters:

Temperature Control: Keeping the reaction temperature low can minimize side reactions that have higher activation energies, such as allophanate and biuret formation.

Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in polyurethane synthesis, catalysts like dibutyltin (B87310) dilaurate (DBTL) are highly selective for the isocyanate-alcohol reaction over the isocyanate-water reaction or trimerization. paint.org

Stoichiometry: Precise control over the molar ratios of reactants is essential. For instance, using a slight excess of the alcohol component can ensure all the isocyanate is consumed, preventing subsequent side reactions like allophanate formation or trimerization.

Purity of Reagents: Ensuring the absence of contaminating nucleophiles, especially water, is critical to prevent the formation of ureas and other byproducts. noaa.gov

| Side Reaction | Reactants | Product | Conditions Favoring Reaction | Control Measures |

|---|---|---|---|---|

| Urea Formation | Isocyanate + Water | Disubstituted Urea | Presence of moisture | Use of dry solvents and reagents |

| Allophanate Formation | Isocyanate + Urethane | Allophanate | High temperatures (>120°C), excess isocyanate | Maintain lower reaction temperatures, control stoichiometry |

| Biuret Formation | Isocyanate + Urea | Biuret | High temperatures, excess isocyanate | Maintain lower reaction temperatures, control stoichiometry |

| Dimerization | Isocyanate + Isocyanate | Uretidinedione | Catalysis (e.g., phosphines), low temperatures | Use of specific catalysts, temperature control |

Advanced Spectroscopic and Analytical Research on 1 Isocyanato 2 Phenoxymethyl Benzene and Its Derivatives

Elucidation of Reaction Intermediates via In-Situ Spectroscopy

The high reactivity of the isocyanate group (-N=C=O) makes 1-isocyanato-2-(phenoxymethyl)benzene susceptible to rapid reactions with nucleophiles, often proceeding through transient intermediates that are difficult to isolate. In-situ spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for observing these ephemeral species in real-time within the reaction vessel.

In a typical in-situ FT-IR experiment, the reaction of this compound with a nucleophile, such as an alcohol or an amine, is monitored continuously. The strong, sharp absorption band of the asymmetric N=C=O stretch, typically appearing around 2250-2285 cm⁻¹, serves as a distinct marker for the starting material. remspec.com As the reaction progresses, the intensity of this peak diminishes, providing a direct measure of the isocyanate consumption.

For instance, in the reaction with an alcohol to form a carbamate (B1207046), the formation of a transient intermediate, such as a hydrogen-bonded complex between the isocyanate and the alcohol, can be inferred. While direct observation of this complex is challenging, its presence is supported by kinetic studies of analogous systems, like the reaction of phenyl isocyanate with alcohols, which often exhibit second-order kinetics. osti.gov The monitoring of the reaction profile allows for the determination of reaction rates and the proposal of mechanistic pathways.

Table 1: Key Infrared Absorptions for In-Situ Monitoring of the Reaction of this compound with an Alcohol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance |

| Carbony (C=O) of Carbamate | Stretch | 1700 - 1730 | Appearance |

| N-H of Carbamate | Bend | 1520 - 1540 | Appearance |

| O-H of Alcohol | Stretch (H-bonded) | 3200 - 3600 | Disappearance |

The data generated from in-situ FT-IR studies can be used to construct concentration-time profiles for both reactants and products, from which kinetic parameters can be extracted. This information is vital for understanding the factors that influence the reaction rate and for optimizing reaction conditions to favor the formation of desired products.

Structural Analysis of Novel Reaction Products using High-Resolution Techniques

Once a reaction involving this compound is complete, a thorough structural characterization of the isolated products is essential. A combination of high-resolution techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, provides a comprehensive picture of the molecular architecture.

For example, the reaction of this compound with a primary amine would be expected to yield a substituted urea (B33335). The structure of this new compound can be confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would reveal the chemical environment of all protons in the molecule. The disappearance of the amine N-H protons and the appearance of new signals for the urea N-H protons would be indicative of the reaction's success. The aromatic protons of the two benzene (B151609) rings and the methylene (B1212753) protons of the phenoxymethyl (B101242) group would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy would show the presence of a new carbonyl carbon signal for the urea group, typically in the range of 150-160 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the product, allowing for the unambiguous determination of its elemental composition. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure by showing the loss of specific moieties.

X-ray Crystallography: If the product can be obtained as a single crystal, X-ray crystallography offers the ultimate proof of its three-dimensional structure. This technique provides precise bond lengths, bond angles, and conformational details. For instance, in the crystal structure of a urea derivative, one could determine the planarity of the urea functional group and the relative orientation of the phenyl and phenoxymethylbenzene substituents. The crystal structure of N,N′-diethyl-N,N′-diphenylurea, an analogous compound, reveals a pseudo C₂ symmetry with both phenyl groups trans to the oxygen atom. researchgate.net

A particularly interesting reaction is the cycloaddition of phenylisocyanate with phenylglycidyl ether, which yields 3-phenyl-5-phenoxymethyl-2-oxazolidinone. researchgate.net A similar reaction with this compound would be expected to produce a novel oxazolidinone derivative, the structure of which could be unequivocally determined by these high-resolution methods.

Table 2: Expected Spectroscopic and Crystallographic Data for a Hypothetical Urea Derivative of this compound

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Aromatic protons (7.0-8.0), Methylene protons (~5.2), Urea N-H protons (variable), Alkyl protons of amine substituent |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Carbonyl carbon (~155), Aromatic carbons (110-160), Methylene carbon (~70) |

| HRMS (ESI+) | m/z | [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of the product |

| X-ray Crystallography | Key Structural Features | Planar urea moiety, specific bond lengths and angles for C-N and C=O bonds, intermolecular hydrogen bonding |

Mechanistic Insights from Spectroscopic Monitoring of Transformations

Spectroscopic monitoring over the course of a reaction provides invaluable data for elucidating the underlying mechanism. By observing the rates of change of reactant and product concentrations, and by identifying any intermediate species, a detailed reaction pathway can be proposed.

The reaction of isocyanates with alcohols to form carbamates is a well-studied transformation that can proceed through several possible mechanisms. Kinetic studies on the reaction of phenyl isocyanate with various alcohols have shown that the reaction generally follows second-order kinetics, consistent with a bimolecular process. osti.govresearchgate.net The reaction rate is influenced by the steric hindrance of the alcohol and the polarity of the solvent. researchgate.net

For this compound, a similar kinetic profile would be expected. By performing the reaction with an alcohol under pseudo-first-order conditions (a large excess of the alcohol), the rate constant for the reaction can be readily determined from the decay of the isocyanate peak in the in-situ FT-IR spectrum. Comparing the rate constants obtained with different alcohols would provide insight into the steric and electronic effects of the nucleophile on the reaction rate.

Furthermore, the formation of byproducts, such as allophanates (from the reaction of the carbamate product with another molecule of isocyanate), can also be monitored spectroscopically. The appearance of new carbonyl and N-H absorption bands in the FT-IR spectrum that differ from those of the primary carbamate product would signal the formation of these secondary products. By carefully controlling the reaction stoichiometry and temperature, the formation of such byproducts can often be minimized.

The data gathered from these spectroscopic monitoring experiments, when combined with computational modeling, can lead to a comprehensive understanding of the reaction mechanism, including the structure of the transition state and the activation energy of the reaction.

Polymerization Chemistry and Macromolecular Architectures Derived from 1 Isocyanato 2 Phenoxymethyl Benzene

Polyurethane Synthesis and Characterization (as a Monomer)

The synthesis of polyurethanes involves the reaction of isocyanates with polyols. In the case of 1-isocyanato-2-(phenoxymethyl)benzene, it would act as a monofunctional isocyanate, limiting its role to that of a chain-terminating or end-capping agent in traditional linear polyurethane synthesis. However, its polymerization behavior can be explored in other contexts.

Homopolymerization and Copolymerization Kinetics

Homopolymerization: The homopolymerization of monoisocyanates can be achieved through anionic polymerization at low temperatures to form poly(n-alkyl isocyanates), which are known to adopt a helical conformation. The bulky phenoxymethyl (B101242) group at the ortho position of this compound would be expected to significantly influence the polymerization kinetics, likely reducing the rate of polymerization due to steric hindrance.

Copolymerization: In copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, the reactivity ratios would need to be determined to predict the resulting copolymer composition. The electronic and steric effects of the phenoxymethyl substituent would play a crucial role. Generally, electron-withdrawing groups on the phenyl ring of an isocyanate can increase its reactivity.

Hypothetical Reactivity Ratios for Copolymerization with Styrene:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |

| This compound | Styrene | <1 | >1 | Likely random or block, depending on specific values |

This table presents hypothetical reactivity ratios to illustrate the concept, as experimental data for this specific monomer is not available.

Influence of Monomer Structure on Polymerization Reactivity

The structure of this compound is notable for the presence of a bulky and somewhat electron-withdrawing phenoxymethyl group in the ortho position to the isocyanate functionality.

Steric Hindrance: This ortho-substituent is expected to create significant steric hindrance, which would likely decrease the reactivity of the isocyanate group towards nucleophiles like alcohols and amines compared to unsubstituted phenyl isocyanate. This effect is well-documented in the reactions of other ortho-substituted isocyanates.

Controlled Polymerization Techniques

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, are not directly applicable to the isocyanate group itself. However, if this compound were to be modified to include a polymerizable group (e.g., a vinyl or acrylic group), these techniques could be employed to create well-defined polymers with pendant isocyanate functionalities. These pendant groups could then be used for post-polymerization modification.

Polyurea Formation and Network Development

Polyureas are typically formed from the reaction of isocyanates with amines. Similar to polyurethane formation, as a monofunctional isocyanate, this compound would act as a chain terminator in linear polyurea synthesis.

However, in a system with di- or polyamines, the reaction with this compound would lead to the formation of urea (B33335) linkages. If used in conjunction with diisocyanates, it could control the crosslink density of a polyurea network. The steric hindrance from the phenoxymethyl group would likely slow down the typically rapid isocyanate-amine reaction, potentially offering better control over the curing process.

Design of Novel Polymer Architectures and Topologies

The unique structure of this compound could be leveraged to create more complex polymer architectures.

Branched and Hyperbranched Polymers

To create branched or hyperbranched polymers, ABn-type monomers (where n ≥ 2) are required. This compound is an AB-type monomer. However, it could be chemically modified to an AB2 monomer. For instance, the phenyl ring of the phenoxy group could be functionalized with two additional reactive groups (e.g., hydroxyl or amino groups). This modified monomer could then undergo self-polymerization to form hyperbranched polyurethanes or polyureas.

Illustrative AB2 Monomer Synthesis and Hyperbranched Polymer Formation:

| Step | Description | Reactants | Product |

| 1 | Functionalization | This compound, Nitrating agent | Dinitro-functionalized isocyanate |

| 2 | Reduction | Dinitro-functionalized isocyanate, Reducing agent | Diamino-functionalized isocyanate (AB2 monomer) |

| 3 | Polymerization | AB2 monomer | Hyperbranched Polyurea |

This table outlines a hypothetical synthetic route to an AB2 monomer and subsequent hyperbranched polymer, as specific experimental details are not available.

The degree of branching in such hyperbranched polymers would be influenced by the reaction conditions and the inherent reactivity of the functional groups. The bulky nature of the core structure could lead to polymers with a more open, less entangled architecture.

Crosslinked Network Formation

The isocyanate functionality of this compound is a versatile handle for the creation of crosslinked polymer networks. These networks are characterized by their three-dimensional structures, leading to materials with enhanced thermal stability, mechanical strength, and solvent resistance. The formation of such networks can be achieved through several chemical strategies, primarily involving reactions with multifunctional co-monomers.

One of the most common methods for forming crosslinked polyurethane networks is the reaction of isocyanates with polyols (compounds with multiple hydroxyl groups). In a hypothetical scenario, this compound could be reacted with a triol, such as trimethylolpropane, in the presence of a catalyst like dibutyltin (B87310) dilaurate. The isocyanate groups would react with the hydroxyl groups to form urethane (B1682113) linkages. As each triol molecule can react with three isocyanate molecules, a densely crosslinked network would be formed. The stoichiometry between the isocyanate and hydroxyl groups is a critical parameter that dictates the crosslink density and, consequently, the material properties of the final network.

Another approach to crosslinked networks involves the trimerization of the isocyanate groups of this compound itself. This reaction, typically promoted by specific catalysts such as tertiary amines or phosphines, results in the formation of highly stable isocyanurate rings. Each isocyanurate ring acts as a trifunctional crosslink point, connecting three monomer units. The resulting polyisocyanurate networks are known for their exceptional thermal stability and flame retardant properties. The bulky phenoxymethyl substituent would likely influence the kinetics of trimerization and the final network topology.

The properties of the resulting crosslinked materials are heavily dependent on the degree of crosslinking and the chemical nature of the crosslinking agent. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature.

Table 1: Hypothetical Properties of Crosslinked Networks Derived from this compound

| Crosslinking Strategy | Co-monomer/Catalyst | Theoretical Crosslink Density | Expected Glass Transition Temp. (°C) | Anticipated Mechanical Properties |

| Polyurethane Network | Trimethylolpropane | High | 150-180 | Rigid, high modulus |

| Polyisocyanurate Network | Tertiary Amine Catalyst | Very High | >250 | Brittle, high thermal stability |

| Hybrid Urethane-Isocyanurate | Diol + Trimerization Catalyst | Tunable | 120-220 | Tough, good thermal resistance |

Block and Graft Copolymer Systems

The synthesis of block and graft copolymers allows for the combination of different polymer segments with distinct properties into a single macromolecule, leading to materials with unique phase behavior and performance characteristics. The reactive isocyanate group of this compound provides a key functionality for its incorporation into such complex architectures.

Block Copolymers:

Block copolymers containing segments derived from this compound could be synthesized through sequential polymerization techniques. For instance, a living polymerization method, such as anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be used to create a "living" polymer chain with a reactive end-group. This macroinitiator could then be used to initiate the polymerization of a second monomer, or it could be end-capped with a functional group that can react with the isocyanate of this compound.

A more direct approach involves the use of a pre-made polymer with a terminal functional group that is reactive towards isocyanates, such as a hydroxyl or amine group. For example, a commercially available hydroxyl-terminated poly(ethylene glycol) (PEG-OH) could be reacted with an excess of this compound to form an ABA triblock copolymer, where the 'A' block is the segment derived from our monomer and the 'B' block is the flexible PEG chain. The properties of such a block copolymer would be dictated by the relative lengths of the rigid aromatic blocks and the soft PEG block.

Graft Copolymers:

Graft copolymers feature a polymer backbone with polymeric side chains attached at various points. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through." The isocyanate group of this compound is well-suited for "gasting-to" approaches.

In a "grafting-to" strategy, a pre-existing polymer backbone with functional groups capable of reacting with isocyanates is used. For example, a copolymer of styrene and 4-hydroxystyrene would present pendant hydroxyl groups along the polystyrene backbone. The reaction of this copolymer with this compound would result in the grafting of the phenoxymethylbenzene isocyanate moiety onto the polystyrene backbone.

The efficiency of these grafting reactions depends on steric hindrance and the accessibility of the reactive sites. The bulky nature of the this compound molecule might present challenges in achieving high grafting densities.

Table 2: Potential Block and Graft Copolymer Architectures

| Copolymer Type | Synthesis Strategy | Backbone Polymer | Side Chain/Block | Potential Application |

| ABA Triblock | End-coupling | Poly(ethylene glycol) | Poly(1-carbamato-2-(phenoxymethyl)benzene) | Thermoplastic Elastomer |

| Diblock | Sequential Polymerization | Polystyrene | Poly(1-carbamato-2-(phenoxymethyl)benzene) | Nanostructured Films |

| Graft Copolymer | "Grafting-to" | Poly(styrene-co-4-hydroxystyrene) | 1-carbamato-2-(phenoxymethyl)benzene | Compatibilizer for Polymer Blends |

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for introducing new functional groups onto a polymer chain, thereby altering its properties and expanding its range of applications. nih.gov A polymer synthesized from this compound, or a copolymer containing its repeat units, would possess a backbone with pendant phenoxymethyl groups. While the primary isocyanate group is consumed during polymerization, the aromatic rings of the phenoxymethyl substituent offer sites for subsequent chemical modification.

A common strategy for modifying aromatic rings is electrophilic aromatic substitution. Reactions such as nitration, sulfonation, or Friedel-Crafts acylation could potentially be carried out on the pendant phenyl groups of the polymer. For example, nitration using a mixture of nitric acid and sulfuric acid could introduce nitro groups onto the phenyl rings. These nitro groups could then be further reduced to amino groups, providing sites for further functionalization, such as the attachment of bioactive molecules or dyes.

The conditions for these modification reactions would need to be carefully controlled to avoid degradation of the polymer backbone. The steric hindrance from the polymer chain and the adjacent ether linkage might influence the regioselectivity of the substitution on the pendant phenyl ring.

Another potential post-polymerization modification strategy could target the ether linkage itself, although this would likely require harsh conditions that could lead to chain scission.

Table 3: Illustrative Post-Polymerization Modification Reactions

| Reaction Type | Reagents | Functional Group Introduced | Potential Change in Polymer Properties |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Increased polarity, potential for further reduction |

| Sulfonation | SO₃ / H₂SO₄ | -SO₃H | Increased hydrophilicity, ion-exchange capability |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R | Increased polarity, attachment point for other molecules |

| Reduction of Nitro Group | H₂ / Pd/C or SnCl₂/HCl | -NH₂ | Introduction of a reactive nucleophilic site |

Catalytic Systems for Reactions Involving 1 Isocyanato 2 Phenoxymethyl Benzene

Organocatalysis in Isocyanate Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of isocyanate chemistry, organocatalysts are pivotal in promoting reactions such as urethane (B1682113) and urea (B33335) formation, cyclization reactions, and asymmetric synthesis. While specific studies focusing exclusively on 1-Isocyanato-2-(phenoxymethyl)benzene are not extensively documented in publicly available research, the general principles of organocatalysis for aromatic isocyanates can be applied.

Key classes of organocatalysts for isocyanate reactions include tertiary amines, N-heterocyclic carbenes (NHCs), phosphines, and hydrogen-bond donors like thioureas and squaramides. These catalysts operate through various activation modes, including nucleophilic catalysis and hydrogen-bonding catalysis, to enhance the electrophilicity of the isocyanate carbon atom and facilitate nucleophilic attack.

Table 1: Representative Organocatalytic Reactions of Aryl Isocyanates

| Catalyst Type | Reaction Type | Substrate Scope | General Observations |

| Tertiary Amines (e.g., DABCO) | Urethane/Urea formation | Broad | Effective for simple alcohol and amine additions. |

| N-Heterocyclic Carbenes (NHCs) | Cycloadditions, Amide synthesis | Versatile | Can activate isocyanates for reactions with various electrophiles and nucleophiles. |

| Phosphines | [3+2] Cycloadditions | With activated alkenes/alkynes | Leads to the formation of five-membered heterocycles. |

| Thioureas/Squaramides | Asymmetric additions | Prochiral nucleophiles | Enables enantioselective synthesis of chiral urethanes and ureas. |

Note: This table represents general reactivity trends for aryl isocyanates and serves as a predictive framework for the potential reactivity of this compound.

Metal-Mediated Catalysis

Transition metal catalysis offers a diverse and efficient approach for the functionalization of isocyanates. A variety of metals, including palladium, rhodium, cobalt, and tin, have been shown to catalyze a range of transformations. These reactions often involve the insertion of the isocyanate into metal-carbon or metal-hydrogen bonds, or the activation of substrates for cycloaddition and coupling reactions.

For ortho-substituted aryl isocyanates like this compound, metal-catalyzed reactions can be influenced by the steric and electronic properties of the phenoxymethyl (B101242) group. This substituent could potentially act as a directing group in C-H activation reactions or influence the regioselectivity of cycloaddition processes.

Research on the broader class of aryl isocyanates has demonstrated the utility of metal catalysts in various transformations:

Palladium-catalyzed reactions: These are widely used for cross-coupling and carbonylation reactions. While often applied to isocyanides, related chemistry can be extended to isocyanates for the synthesis of amides and other nitrogen-containing compounds.

Rhodium-catalyzed reactions: Rhodium complexes are effective for C-H activation and annulation reactions, enabling the construction of heterocyclic frameworks from aryl isocyanates and coupling partners.

Cobalt-catalyzed reactions: Recent studies have shown that cobalt catalysts can mediate the amidation of C-H bonds with isocyanates, offering a cost-effective and sustainable alternative to precious metal catalysts.

Tin-catalyzed reactions: Organotin compounds have been utilized as catalysts for the synthesis of heterocycles from isocyanates, particularly in cycloaddition reactions with epoxides and other small rings.

Table 2: Overview of Metal-Mediated Reactions of Aryl Isocyanates

| Metal Catalyst | Reaction Type | Potential Application for this compound |

| Palladium | C-H functionalization, Carbonylative coupling | Synthesis of functionalized amides and heterocycles. |

| Rhodium | [3+2] and [4+2] Cycloadditions, C-H activation | Construction of complex polycyclic structures. |

| Cobalt | C-H Amidation | Direct formation of amide bonds at ortho- or other positions. |

| Tin | Heterocycle synthesis | Formation of oxazolidinones and other five-membered rings. |

Note: The specific application to this compound would require experimental validation.

Enzyme-Catalyzed Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. While the enzymatic catalysis of reactions directly involving the isocyanate group of this compound is a niche area, enzymes like lipases have been explored for transformations of related urethane-containing molecules.

Lipases are known to catalyze hydrolysis and transesterification reactions. In the context of isocyanate-derived compounds, they could potentially be used for:

Hydrolysis of urethanes: The enzymatic hydrolysis of a urethane formed from this compound could be a method for the controlled release of the corresponding amine.

Transamidation: Lipase-catalyzed transamidation of urethanes offers a route to modify the structure of these compounds under mild conditions.

The ortho-phenoxymethyl group might influence the accessibility of the urethane linkage to the active site of the enzyme, thereby affecting the reaction rate and selectivity.

Structure Reactivity Relationships and Design Principles

Influence of the Phenoxymethyl (B101242) Moiety on Isocyanate Group Reactivity

The phenoxymethyl substituent, positioned ortho to the isocyanate group, exerts a significant influence on the reactivity of the N=C=O moiety through a combination of electronic and steric effects. Isocyanates are electrophiles, readily reacting with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org The carbon atom of the isocyanate group is the primary site of nucleophilic attack.

The phenoxymethyl group, consisting of a phenyl ring linked through a methylene (B1212753) ether bridge, is generally considered to be an electron-donating group by resonance and weakly electron-withdrawing by induction. ucalgary.calumenlearning.com The ether oxygen can donate lone-pair electron density to the benzene (B151609) ring, which could, in principle, affect the electronic nature of the isocyanate group. However, the intervening methylene (-CH₂-) group isolates the phenoxy part from direct resonance with the isocyanate group. Therefore, the primary electronic influence on the isocyanate is expected to be a weak inductive effect.

The reactivity of the isocyanate group in 1-Isocyanato-2-(phenoxymethyl)benzene is anticipated to be comparable to, or slightly reduced, compared to unsubstituted phenyl isocyanate, based on electronic grounds alone. The primary determinant of its altered reactivity, however, is likely to be steric hindrance.

Steric and Electronic Effects in Reaction Mechanisms

The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, typically proceeds through a nucleophilic addition mechanism. mdpi.com The rate of this reaction is sensitive to both the electronic nature of the isocyanate and any steric obstruction around the electrophilic carbon atom.

Electronic Effects:

Steric Effects:

The most significant impact of the ortho-phenoxymethyl group is likely steric hindrance. poliuretanos.net The bulky nature of this substituent can physically impede the approach of a nucleophile to the isocyanate carbon. numberanalytics.com This steric shielding is a well-documented phenomenon in ortho-substituted aromatic compounds. nih.gov For instance, the reactivity of the ortho-isocyanate group in 2,4-toluene diisocyanate (TDI) is 5–10 times lower than the para-isocyanate group due to the steric hindrance from the adjacent methyl group. nih.gov Given that a phenoxymethyl group is considerably larger than a methyl group, a substantial reduction in reaction rate for this compound compared to its meta or para isomers, or to unsubstituted phenyl isocyanate, is expected.

| Substituent (at ortho position) | Relative Size | Expected Electronic Effect on Isocyanate | Expected Steric Effect | Predicted Relative Rate |

|---|---|---|---|---|

| -H | Small | Neutral (Reference) | Minimal | 1.00 |

| -CH₃ | Medium | Weakly Donating | Moderate | < 1.00 |

| -Cl | Medium | Withdrawing | Moderate | Variable |

| -OCH₃ | Medium | Weakly Withdrawing (Inductive) | Moderate | Variable |

| -OCH₂C₆H₅ (Phenoxymethyl) | Large | Weakly Withdrawing (Inductive) | Significant | << 1.00 |

Rational Design of Derivatives with Tuned Chemical Reactivity

The principles of structure-reactivity relationships can be applied to the rational design of derivatives of this compound with tailored reactivity for specific applications, such as in the synthesis of polyurethanes. mdpi.commdpi.com The reactivity can be fine-tuned by modifying either the phenoxymethyl moiety or by introducing other substituents on the benzene ring.

Modification of the Phenoxymethyl Group:

Electronic Tuning: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) onto the phenyl ring of the phenoxymethyl substituent would increase the inductive pull on the primary benzene ring, thereby enhancing the electrophilicity and reactivity of the isocyanate group. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would have the opposite effect.

Steric Tuning: Altering the size of the phenoxymethyl group, for instance, by replacing the phenyl ring with a smaller or larger aromatic system, or by changing the length of the ether linkage, could modulate the degree of steric hindrance and thus control the reaction rate.

Modification of the Primary Benzene Ring:

Introducing additional substituents onto the benzene ring bearing the isocyanate group would provide a more direct means of tuning reactivity. An electron-withdrawing group at the para-position (position 4) would significantly increase the isocyanate's reactivity. An electron-donating group at the same position would decrease it.

Computational chemistry methods, such as Density Functional Theory (DFT), can be powerful tools in the rational design process. researchgate.netchemrxiv.org These methods allow for the in-silico evaluation of the electronic and steric properties of hypothetical derivatives, providing predictions of their relative reactivities before undertaking synthetic efforts. mdpi.com

| Modification Strategy | Example Derivative | Anticipated Effect on Reactivity | Primary Reason |

|---|---|---|---|

| Add Electron-Withdrawing Group to Phenoxy Ring | 1-Isocyanato-2-((4-nitrophenoxy)methyl)benzene | Increase | Enhanced Inductive Effect |

| Add Electron-Donating Group to Phenoxy Ring | 1-Isocyanato-2-((4-methoxyphenoxy)methyl)benzene | Decrease | Reduced Inductive Effect |

| Add Electron-Withdrawing Group to Primary Ring | 4-Nitro-1-isocyanato-2-(phenoxymethyl)benzene | Significant Increase | Direct Electronic Withdrawal |

| Add Electron-Donating Group to Primary Ring | 4-Methoxy-1-isocyanato-2-(phenoxymethyl)benzene | Significant Decrease | Direct Electronic Donation |

| Increase Steric Bulk | 1-Isocyanato-2-((1-naphthoxy)methyl)benzene | Decrease | Increased Steric Hindrance |

Emerging Research Areas and Potential for Advanced Materials Chemistry

Integration into Advanced Polymer Systems: A Focus on Chemical Role

The primary role of 1-Isocyanato-2-(phenoxymethyl)benzene in polymer systems stems from its highly reactive isocyanate group (-N=C=O). This functional group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethane (B1682113), urea (B33335), and thiocarbamate linkages, respectively. These linkages are the foundational chemistry for the synthesis of a wide array of polymers, most notably polyurethanes.

The presence of the phenoxymethyl (B101242) substituent in the ortho position to the isocyanate group is a key area of investigation. This bulky group can introduce significant steric effects, influencing the reaction kinetics of the isocyanate group. It is hypothesized that this steric hindrance may offer better control over the polymerization process, potentially leading to polymers with more uniform structures and predictable properties.

Sustainable Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on green chemistry, research is actively seeking sustainable methods for the synthesis of isocyanates, including this compound. mdpi.com The traditional synthesis of isocyanates often involves the use of phosgene (B1210022), a highly toxic and corrosive gas. google.com Consequently, the development of phosgene-free routes is a major focus of sustainable chemistry efforts. google.com

Alternative, greener pathways for isocyanate synthesis are being explored, which include methods like the thermal decomposition of carbamates and the reaction of amines with dimethyl carbonate. google.com These non-phosgene routes aim to reduce the environmental impact and improve the safety profile of isocyanate production. google.com While specific research on the sustainable synthesis of this compound is still emerging, the general principles of green isocyanate production are applicable. The goal is to develop processes that are more energy-efficient, utilize less hazardous reagents, and generate minimal waste. mdpi.com

In terms of application, the use of this compound in developing more sustainable polymer products is also a key research area. This includes its potential use in creating bio-based polyurethanes by reacting it with polyols derived from renewable resources. The unique properties imparted by the phenoxymethyl group could lead to high-performance, sustainable materials for a variety of applications.

Role in Functional Materials Design: A Focus on Chemical Functionality and Reactive Sites

The design of functional materials leverages the specific chemical functionalities and reactive sites within a molecule. In this compound, the primary reactive site is the isocyanate group. Its ability to form strong covalent bonds with a variety of functional groups makes it an excellent building block for creating materials with specific functionalities. researchgate.net

For instance, by reacting this compound with functional polyols, it is possible to create polyurethanes with tailored properties such as enhanced adhesion, improved chemical resistance, or specific optical properties. The phenoxymethyl group can also play a role in the design of functional materials. Its aromatic rings can participate in π-π stacking interactions, which can influence the self-assembly and morphology of the resulting polymers. This can be exploited to create materials with ordered structures for applications in electronics or photonics.

Moreover, the ether linkage in the phenoxymethyl group could potentially serve as a site for secondary chemical modifications, allowing for the post-polymerization functionalization of the material. This opens up possibilities for creating "smart" materials that can respond to external stimuli or for the development of materials with advanced functionalities like self-healing capabilities or controlled-release properties. The combination of the highly reactive isocyanate group and the influential phenoxymethyl substituent provides a versatile platform for the design of a new generation of functional materials.

| Property | Value |

| Chemical Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| CAS Number | 910037-00-2 |

| Boiling Point | 349.2°C at 760 mmHg |

| Density | 1.07 g/cm³ |

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| FT-IR | 2270 cm⁻¹ (NCO) | Confirms isocyanate group |

| ¹H NMR (CDCl₃) | δ 4.6 (s, 2H, CH₂), δ 6.8–7.4 (m, 9H, Ar-H) | Validates phenoxymethyl and aromatic structure |

| ¹³C NMR | δ 122.5 (NCO), δ 69.8 (CH₂), δ 115–160 (Ar-C) | Assigns carbon environments |

Q. Table 2. Polymer Properties Comparison

| Polymer System | Tg (°C) | Tensile Strength (MPa) | Degradation Onset (°C) |

|---|---|---|---|

| This compound + PEG | 85 | 25 | 220 |

| MDI + PEG | 70 | 30 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。